

Unveiling the Structure of (-)-Chrysanthenone: A 2D NMR-Based Elucidation Guide

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Compound of Interest

Compound Name: (-)-Chrysanthenone

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For researchers, scientists, and professionals in drug development, the precise structural determination of natural products is a critical step. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) techniques—specifically Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural elucidation of the bicyclic monoterpenone, **(-)-Chrysanthenone**. Detailed experimental protocols and data interpretation are presented to showcase the power of these methods in unambiguously assigning the molecular architecture of complex organic molecules.

(-)-Chrysanthenone, with the molecular formula $C_{10}H_{14}O$, presents a rigid bicyclo[3.1.1]heptane skeleton, an α,β -unsaturated ketone, and multiple stereocenters, making its structural confirmation a non-trivial task. While 1D NMR provides initial insights, 2D NMR techniques are indispensable for a definitive structural assignment.

Comparative Analysis of 2D NMR Data

The structural elucidation of **(-)-Chrysanthenone** is achieved through the careful analysis of through-bond correlations observed in COSY and HMBC spectra. The COSY spectrum reveals proton-proton couplings within the same spin system, outlining the carbon framework. The HMBC spectrum, on the other hand, maps long-range (typically 2-3 bond) correlations between protons and carbons, providing crucial information about the connectivity of different structural fragments.

Due to the limited availability of fully assigned public experimental NMR data for **(-)-Chrysanthenone**, the following tables present a plausible dataset based on typical chemical

shifts for similar bicyclic monoterpene structures. This synthesized data serves to illustrate the methodology of 2D NMR-based structural elucidation.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **(-)-Chrysanthenone** (in CDCl_3)

Atom No.	^{13}C Chemical Shift (δ ppm)	^1H Chemical Shift (δ ppm)	Multiplicity
1	58.5	2.85	m
2	145.0	-	-
3	120.5	5.30	m
4	31.5	2.50, 2.35	m, m
5	41.0	2.75	m
6	205.0	-	-
7	40.0	-	-
8	21.0	1.25	s
9	26.0	0.85	s
10	20.5	1.80	s

Table 2: Key COSY and HMBC Correlations for **(-)-Chrysanthenone**

Proton(s)	COSY Correlations (H-H)	Key HMBC Correlations (H-C)
H-1	H-5, H-4 α / β	C-2, C-5, C-6, C-7, C-8, C-9
H-3	H-4 α / β	C-1, C-2, C-5, C-10
H-4 α / β	H-3, H-5, H-1	C-2, C-3, C-5, C-6
H-5	H-1, H-4 α / β	C-1, C-4, C-6, C-7
H-8	-	C-1, C-7, C-9
H-9	-	C-1, C-7, C-8
H-10	-	C-2, C-3

Interpretation of 2D NMR Spectra

The COSY spectrum is fundamental in identifying the proton spin systems. For **(-)-Chrysanthenone**, we would expect to see correlations between H-1 and the protons on C-4 and C-5, establishing the connectivity within the six-membered ring. Similarly, the coupling between the olefinic proton H-3 and the allylic protons on C-4 would be clearly visible.

The HMBC spectrum provides the critical long-range correlations that piece the entire structure together. Key correlations would include:

- The protons of the gem-dimethyl groups (H-8 and H-9) on C-7 showing correlations to the bridgehead carbons C-1 and C-5, as well as to C-7 itself.
- The methyl protons on the double bond (H-10) correlating with C-2 and C-3.
- Crucially, correlations from various protons to the carbonyl carbon (C-6) would confirm its position within the bicyclic system. For instance, H-1 and H-5 would be expected to show strong HMBC correlations to C-6.

Experimental Protocols

Sample Preparation: A sample of **(-)-Chrysanthenone** (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

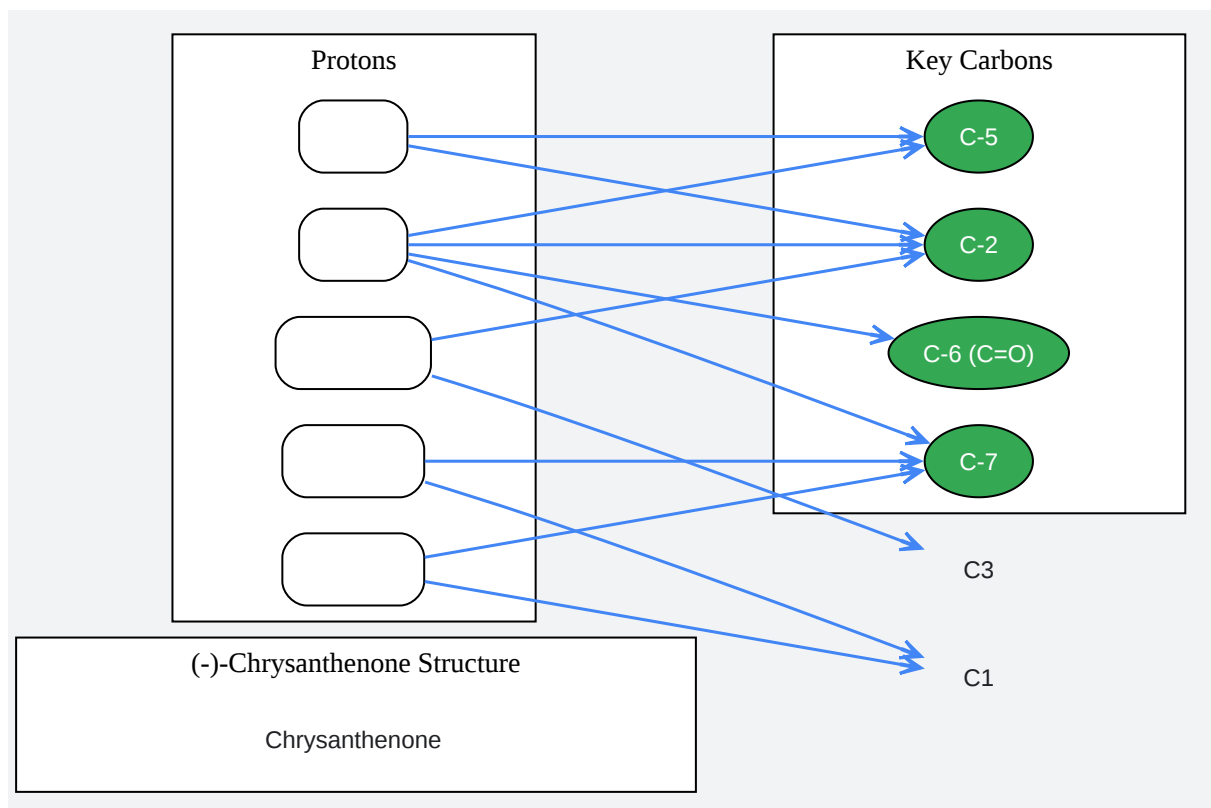
(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

- ^1H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are also run to differentiate between CH, CH₂, and CH₃ groups.
- COSY: A gradient-enhanced COSY (gCOSY) experiment is typically used. Key parameters include spectral widths of approximately 10 ppm in both dimensions and a sufficient number of increments in the indirect dimension to ensure good resolution.
- HMBC: A gradient-enhanced HMBC experiment is performed. The long-range coupling delay (typically around 8 Hz) is optimized to observe two- and three-bond correlations.

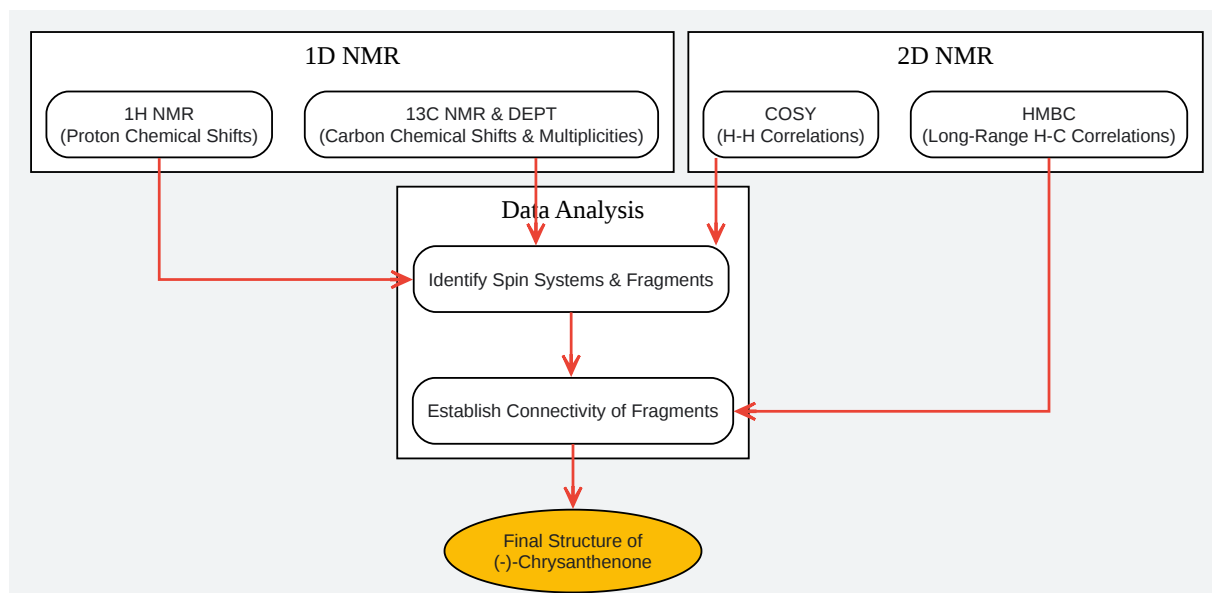
Visualizing the Structural Elucidation

The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships in the structural elucidation process.



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Caption: Key HMBC correlations in **(-)-Chrysanthenone**.



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Caption: Workflow for 2D NMR-based structural elucidation.

In conclusion, the combined application of COSY and HMBC 2D NMR spectroscopy provides an unambiguous and powerful approach for the complete structural assignment of complex natural products like **(-)-Chrysanthenone**. This guide serves as a practical reference for researchers engaged in the structural determination of novel chemical entities.

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